2-[(3R)-5-oxopyrrolidin-3-yl]acetic acid
Description
Contextualizing Pyrrolidinone Derivatives within Contemporary Chemical Sciences
The pyrrolidinone ring, also known as a γ-lactam, is a foundational five-membered nitrogen-containing heterocycle that serves as the core structure for a multitude of biologically and pharmacologically significant molecules. mdpi.com These scaffolds are not only prevalent in numerous alkaloids and natural products but are also integral components in the design and synthesis of new therapeutic agents. mdpi.comdntb.gov.ua In contemporary drug discovery and development, pyrrolidine (B122466) derivatives are recognized as "privileged structures" due to their ability to interact with a wide array of biological targets.
The versatility of the pyrrolidinone skeleton allows it to be a key intermediate and pharmacophore in compounds demonstrating a wide spectrum of biological activities. mdpi.com Research has extensively documented their roles in developing agents with properties including:
Antibacterial mdpi.com
Antifungal mdpi.com
Antiviral mdpi.com
Antitumoral mdpi.com
Anti-inflammatory mdpi.com
Anticonvulsant mdpi.com
This broad utility ensures that pyrrolidinone derivatives remain a subject of intense investigation, with ongoing research focused on synthesizing novel analogues to explore new structure-activity relationships (SAR). nih.gov
Significance of Chiral γ-Lactam Scaffolds in Organic Synthesis and Chemical Biology
The introduction of chirality into the γ-lactam scaffold, as seen in 2-[(3R)-5-oxopyrrolidin-3-yl]acetic acid, adds a critical layer of complexity and specificity. Chiral γ-lactams are highly valued structural motifs because the stereochemistry of a molecule is often paramount to its biological function. wikipedia.orgresearchgate.net These scaffolds are cornerstones in the asymmetric synthesis of complex natural products and clinically effective drugs, such as anticancer agents. researchgate.netnih.gov
The synthesis of enantiomerically pure γ-lactams is a significant objective in modern organic chemistry. wikipedia.org The challenges associated with installing chiral centers have spurred the development of innovative and highly selective synthetic methodologies. researchgate.net These methods are crucial for accessing specific stereoisomers, which is essential for probing biological systems where enantiomers can have vastly different activities. The functionalized γ-lactam structure is of great interest in medicinal chemistry and chemical biology for its potential to serve as a rigid scaffold upon which various functional groups can be appended to modulate biological activity. wikipedia.orgnih.gov
Recent advances in catalysis have provided powerful tools for constructing these chiral frameworks.
| Catalytic Strategy | Description | Key Features |
| Asymmetric C–H Amidation | Involves the direct, intramolecular cyclization of a C-H bond onto a nitrogen-containing group, guided by a chiral catalyst to control stereochemistry. wikipedia.orgresearchgate.net | High efficiency, atom economy, use of readily available starting materials. |
| Cascade [3+2] Annulation | A multi-step reaction sequence where a three-atom component and a two-atom component combine to form the five-membered lactam ring in a highly controlled, asymmetric fashion. biosynth.com | Construction of multiple stereocenters in a single operation, access to complex polycyclic systems. |
| C-C Bond Activation | A rhodium-catalyzed process that involves the cleavage of a C-C bond in a substrate like a cyclobutanone, followed by rearrangement and cyclization to form the γ-lactam. researchgate.net | Access to scaffolds with challenging features like β-quaternary centers. |
These sophisticated synthetic approaches underscore the importance of chiral γ-lactams as versatile building blocks for creating structurally complex and biologically relevant molecules. nih.gov
Historical Perspective of Research on this compound and Related Analogues
While specific historical records detailing the first synthesis of this compound are not extensively documented in seminal literature, the historical context for its development can be understood through the extensive research on its parent analogues, particularly pyroglutamic acid.
The study of chiral 5-oxopyrrolidines dates back to 1882 with the discovery of pyroglutamic acid, which can be formed by heating glutamic acid. wikipedia.org Pyroglutamic acid, or (S)-5-oxopyrrolidine-2-carboxylic acid, is a readily available and inexpensive chiral synthon. researchgate.net For decades, it has served as a versatile precursor in the asymmetric synthesis of a vast array of bioactive natural products and pharmaceuticals. dntb.gov.uaresearchgate.net
The demonstrated utility of pyroglutamic acid as a chiral building block catalyzed broader interest in other substituted chiral γ-lactam analogues. dntb.gov.ua Chemists began to explore synthetic routes to modify the pyrrolidinone core at different positions to generate novel structures with unique properties. This led to the development of strategies for creating analogues with substitution at the C-3 and C-4 positions, moving beyond the C-2 substitution inherent to pyroglutamic acid. nih.gov The synthesis of compounds like this compound is a logical extension of this historical progression, representing an effort to explore the chemical space and potential applications of γ-lactams with different substitution patterns and stereochemistry. mdpi.comnih.govmdpi.com
The timeline below illustrates the conceptual evolution leading to research on such analogues:
| Time Period | Key Development | Significance |
| Late 19th Century | Discovery of pyroglutamic acid from glutamic acid. wikipedia.org | Established the existence and accessibility of a fundamental chiral γ-lactam scaffold. |
| Mid-to-Late 20th Century | Extensive use of pyroglutamic acid as a chiral precursor in asymmetric synthesis. dntb.gov.uaresearchgate.net | Solidified the importance of the 5-oxopyrrolidine ring as a versatile building block in organic chemistry. |
| Late 20th & 21st Century | Development of novel synthetic methods for creating diverse pyrrolidinone analogues with varied substitution patterns (e.g., at the C-3 position). nih.govnih.gov | Enabled the systematic exploration of structure-activity relationships, leading to the synthesis of specific targets like this compound. |
This historical trajectory highlights a continuous effort to expand the synthetic toolbox for creating complex chiral molecules, driven by the foundational importance of the pyrrolidinone scaffold.
Structure
3D Structure
Properties
IUPAC Name |
2-[(3R)-5-oxopyrrolidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c8-5-1-4(3-7-5)2-6(9)10/h4H,1-3H2,(H,7,8)(H,9,10)/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTYYHBGRGVBPG-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CNC1=O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
808157-06-4 | |
| Record name | 2-[(3R)-5-oxopyrrolidin-3-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 2 3r 5 Oxopyrrolidin 3 Yl Acetic Acid
Retrosynthetic Analysis of the 2-[(3R)-5-Oxopyrrolidin-3-yl]acetic Acid Scaffold
Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available, or easily synthesized starting materials. For this compound, several disconnection strategies can be envisioned, primarily targeting the formation of the γ-lactam ring and the installation of the chiral center at the C3 position.
Strategy A: C-N Bond Disconnection The most straightforward disconnection involves breaking the amide bond (C-N) of the lactam ring. This leads to a linear γ-amino acid precursor. The stereocenter at C3 can be established from a chiral pool starting material, such as a derivative of glutamic acid, or through an asymmetric transformation earlier in the synthesis.
Strategy B: C3-C4 Bond Disconnection A Michael addition approach can be considered by disconnecting the C3-C4 bond. This retrosynthetic step suggests a conjugate addition of a nucleophile, representing the acetic acid moiety (e.g., a malonate equivalent), to an α,β-unsaturated lactam precursor. The chirality could be introduced via a chiral Michael donor or through an asymmetric conjugate addition reaction.
Strategy C: C2-C3 Bond Disconnection Disconnecting the C2-C3 bond points towards a strategy involving the alkylation of a pyroglutamate (B8496135) derivative. An enolate generated from a protected pyroglutamate could react with an electrophile containing the acetic acid side chain. This approach leverages the readily available chiral pool of pyroglutamic acid.
These strategies highlight the key challenges in the synthesis: the stereoselective formation of the C3 substituted chiral center and the efficient construction of the 5-oxopyrrolidine ring.
Classical Synthetic Approaches for Pyrrolidinone Core Construction
Classical methods for forming the pyrrolidinone ring remain fundamental in organic synthesis and are often characterized by their robustness and scalability.
Condensation reactions are a primary method for constructing the pyrrolidinone core. These reactions typically involve the formation of the amide bond through the reaction of a dicarboxylic acid or its derivative with an amine, followed by cyclization. A common approach involves the reaction of itaconic acid with primary amines or ammonia (B1221849). For instance, the reaction of 2-aminophenol (B121084) with itaconic acid is a known method to produce 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, a related scaffold. nih.gov Similarly, 4-aminoacetophenone can be reacted with itaconic acid to yield 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid. mdpi.com These reactions form the core structure, which can then be further modified.
| Reactant 1 | Reactant 2 | Product | Reference |
| Itaconic Acid | 2-Aminophenol | 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | nih.gov |
| Itaconic Acid | 4-Aminoacetophenone | 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid | mdpi.com |
| Itaconic Acid | Ethylenediamine | Bifunctional compound with two pyrrolidone rings | kyoto-u.ac.jp |
This table presents examples of condensation reactions used to form the pyrrolidinone ring.
The intramolecular cyclization of γ-amino acids or their derivatives is one of the most direct methods for synthesizing γ-lactams. These reactions are often promoted by heat or coupling agents that facilitate amide bond formation. The challenge lies in preparing the required stereochemically defined γ-amino acid precursor.
A variety of synthetic techniques have been developed for γ-lactam construction, including:
Reductive amination strategies. researchgate.net
Intramolecular N-arylation of amides. researchgate.net
Cyclization of γ-azido esters. acs.org
Ring expansion of β-lactams. acs.org
One stereoselective cyclization strategy involves using chiral malonic esters derived from the enantioselective hydrolysis of prochiral malonate esters. acs.orgacs.org The subsequent cyclization proceeds with the selective displacement of a leaving group, allowing for the enantiodivergent construction of γ-lactams. acs.orgacs.org A Hammett study has shown that this cyclization is under electronic control, where electron-withdrawing substituents on a benzyl (B1604629) ester leaving group favor the formation of one enantiomer over the other. acs.orgacs.org
| Precursor Type | Cyclization Method | Key Features | Reference |
| γ-Azido esters | Reduction followed by cyclization | Utilizes azide (B81097) reduction to unmask the amine for cyclization. | acs.org |
| Chiral malonic monoesters | Displacement of a leaving group | Enantiodivergent; selectivity controlled by electronics and sterics. | acs.orgacs.orgnih.gov |
| Alkenyl diynes | Gold-catalyzed oxidative cyclization | Cascade reaction involving alkyne oxidation and carbene-alkyne metathesis. | rsc.org |
| γ-Nitro esters | Reduction followed by cyclization | A common method starting from Michael adducts. | acs.org |
This table summarizes various cyclization strategies for the synthesis of γ-lactams.
Modern Catalytic Methods in the Synthesis of this compound Precursors
Modern synthetic chemistry has increasingly relied on catalytic methods to achieve high levels of efficiency, selectivity, and stereocontrol. Palladium catalysis and organocatalysis are two powerful pillars in the asymmetric synthesis of complex molecules, including chiral pyrrolidinones.
Palladium-catalyzed reactions offer versatile tools for C-C and C-N bond formation, which are crucial for constructing the pyrrolidinone scaffold. acs.org These methods can provide access to highly functionalized pyrrolidines that serve as precursors to the target acid.
One significant strategy is the palladium-catalyzed [3+2] cycloaddition of trimethylenemethane (TMM) with imines. nih.govosti.gov This reaction constructs the five-membered ring in a single step. The use of chiral ligands can render this transformation asymmetric, providing enantiomerically enriched pyrrolidine (B122466) products. The reaction is believed to proceed through a zwitterionic Pd-TMM intermediate that adds to the imine, followed by cyclization. nih.gov
Another powerful method is the palladium-catalyzed carboamination of alkenes. nih.gov This reaction involves the intramolecular insertion of an alkene into a palladium-nitrogen bond, followed by reductive elimination to form the pyrrolidine ring and a new C-C bond simultaneously. This approach has been successfully applied to the enantioselective synthesis of 2-(arylmethyl)pyrrolidine derivatives. nih.gov
| Reaction Type | Catalyst/Ligand System | Key Features | Reference |
| [3+2] TMM Cycloaddition | Pd(dba)₂ / Chiral Phosphine Ligands | Constructs pyrrolidine ring from imines and a TMM precursor. | nih.gov |
| Alkene Carboamination | Pd(OAc)₂ / Chiral Phosphine Ligands | Intramolecular cyclization of N-pentenylamines with aryl/alkenyl bromides. | nih.gov |
| Carbonylative Heck Macrolactonization | Palladium Acetate (B1210297) / Tri-(2-furyl)phosphine | In situ generation of an acylpalladium species for lactone/lactam formation. | acs.org |
| C(sp³)-H Activation/Arylation | Pd(OAc)₂ / PivOH | Direct functionalization of a proline derivative to introduce substituents. | nih.gov |
This table highlights selected palladium-catalyzed transformations for synthesizing pyrrolidine and pyrrolidinone precursors.
Asymmetric organocatalysis, the use of small chiral organic molecules to catalyze enantioselective transformations, has emerged as a powerful strategy for synthesizing chiral compounds. mdpi.com Pyrrolidine-based organocatalysts, such as proline and its derivatives (e.g., diarylprolinol silyl (B83357) ethers), are particularly effective in aminocatalysis. beilstein-journals.org
These catalysts can be used to construct chiral precursors for this compound with high enantioselectivity. researchgate.net A key approach is the organocatalytic asymmetric Michael addition of aldehydes or ketones to nitroolefins. The resulting γ-nitrocarbonyl compound can then be converted into the desired γ-lactam through reduction of the nitro group and subsequent cyclization. The stereochemistry of the final product is controlled by the chiral organocatalyst during the initial C-C bond-forming step.
Cinchonidine-derived bifunctional amino-squaramide catalysts have been successfully employed in cascade reactions to produce highly substituted pyrrolidines bearing a quaternary stereocenter at the 3-position with high enantio- and diastereoselectivities. rsc.org The development of organocatalytic strategies can be divided into one-step approaches, such as [3+2] cycloadditions, and sequential multi-step or one-pot reactions where a chiral linear precursor is first constructed and then cyclized. researchgate.net
| Reaction Type | Organocatalyst | Substrates | Key Outcome | Reference |
| Michael Addition | Diarylprolinol silyl ether | Aldehydes and nitroolefins | Forms chiral γ-nitro aldehydes, precursors to γ-lactams, with up to 99% ee. | beilstein-journals.orgresearchgate.net |
| Aldol (B89426) Reaction | Prolinamides | Isatins and acetone | Provides aldol products in high yields (up to 99%) and moderate enantioselectivities. | mdpi.com |
| Cascade Reaction | Cinchonidine-derived amino-squaramide | N-Tosyl aminomethyl enone and α-cyano-α,β-unsaturated ketone | Synthesis of highly substituted pyrrolidines with a C3 quaternary center. | rsc.org |
| [3+2] Cycloaddition | Chiral Brønsted acid / Bifunctional catalysts | Azomethine ylides and alkenes | Direct, one-step construction of the chiral pyrrolidine scaffold. | researchgate.net |
This table provides examples of asymmetric organocatalytic methods for the synthesis of chiral pyrrolidinone precursors.
Derivatization Strategies from Primary Pyrrolidinone Structures
Starting from the core structure of this compound, various derivatization strategies can be employed to generate a library of analogues. These strategies are broadly categorized into functionalization of the exocyclic acetic acid side chain and modifications directly on the pyrrolidinone ring.
Functionalization at the Acetic Acid Side Chain
The carboxylic acid moiety of the acetic acid side chain is a prime target for functionalization, most commonly through esterification and amidation reactions. These modifications can significantly impact the compound's polarity, solubility, and ability to interact with biological targets.
Esterification:
Esterification of the acetic acid side chain can be achieved through various standard methods. For instance, reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, can yield the corresponding ester. Another common approach involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). Research on related 5-oxopyrrolidine-3-carboxylic acid derivatives has demonstrated successful esterification using methanol (B129727) in the presence of sulfuric acid. nih.gov While specific examples for this compound are not extensively detailed in publicly available literature, the principles of these reactions are directly applicable.
Amidation:
The formation of amides from the acetic acid side chain introduces a key hydrogen bond donor and acceptor group, which can be crucial for target binding. Standard peptide coupling reagents are frequently employed for this transformation. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with N-hydroxybenzotriazole (HOBt) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) can efficiently couple the carboxylic acid with a wide range of primary and secondary amines. Studies on similar pyrrolidinone structures have successfully utilized these methods to synthesize a variety of amide derivatives. For example, the synthesis of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazides has been achieved by reacting the corresponding methyl ester with hydrazine (B178648) hydrate. nih.gov This hydrazide can then be further reacted with various aldehydes to form hydrazones. nih.gov
A general scheme for the functionalization of the acetic acid side chain is presented below:
| Reactant | Reagents and Conditions | Product |
|---|---|---|
| This compound | R'-OH, H+ (catalytic) or DCC, DMAP | Ester derivative |
| This compound | R'R''NH, EDCI, HOBt or HATU | Amide derivative |
Substitutions and Modifications on the Pyrrolidinone Ring
The pyrrolidinone ring itself offers sites for modification, primarily at the nitrogen atom of the lactam and potentially at the carbon atoms of the ring through various synthetic strategies.
N-Substitution:
The nitrogen atom of the pyrrolidinone ring is a secondary amine and can undergo a variety of substitution reactions, including N-alkylation and N-acylation. These modifications can introduce a wide range of functional groups, influencing the molecule's steric and electronic properties.
N-Alkylation: N-alkylation can be achieved by reacting the pyrrolidinone with an alkyl halide in the presence of a base. The choice of base and solvent is crucial to control the reactivity and prevent side reactions.
N-Acylation: N-acylation can be performed using an acyl chloride or an acid anhydride, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine.
C-Substitution:
Introducing substituents at the carbon atoms of the pyrrolidinone ring is a more complex endeavor that often requires multi-step synthetic sequences. One approach involves the use of a Michael addition to an appropriate α,β-unsaturated precursor to construct the substituted pyrrolidinone ring. Asymmetric Michael additions have been utilized for the synthesis of pyrrolidine-3-carboxylic acid derivatives. core.ac.uk
Research on the synthesis of 1,3-disubstituted 5-oxopyrrolidines has demonstrated the versatility of the pyrrolidinone scaffold for further functionalization. researchgate.net For example, the carbohydrazide (B1668358) at the 3-position can be converted into various heterocyclic moieties such as triazoles, thiazoles, and oxadiazoles. researchgate.net
The following table summarizes some of the potential derivatization strategies on the pyrrolidinone ring based on analogous structures:
| Position of Modification | Type of Reaction | Potential Reagents | Resulting Functional Group |
|---|---|---|---|
| N1 | N-Alkylation | R-X (Alkyl halide), Base | N-Alkyl |
| N1 | N-Acylation | RCOCl or (RCO)2O, Base | N-Acyl |
| C3 (via precursor) | Michael Addition | α,β-unsaturated ester + Nitroalkane | Substituted Pyrrolidinone |
| C3 (from carboxyl) | Heterocycle Formation | Carbohydrazide + appropriate reagents | Triazole, Thiazole, Oxadiazole, etc. |
Stereochemical Aspects in the Synthesis and Molecular Structure of 2 3r 5 Oxopyrrolidin 3 Yl Acetic Acid
Enantioselective and Diastereoselective Synthesis of the (3R)-Stereoisomer
The synthesis of the enantiomerically pure (3R)-stereoisomer of 2-[(3R)-5-oxopyrrolidin-3-yl]acetic acid requires methods that can effectively control the formation of the stereogenic center at the C3 position. The primary approaches to achieve this high level of stereocontrol include the use of chiral auxiliaries, chiral catalysts, and chemoenzymatic strategies.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy has been widely applied in the synthesis of chiral pyrrolidines and related structures.
One common approach involves the diastereoselective alkylation of an enolate derived from an amide formed between a chiral amine auxiliary and a suitable carboxylic acid. For instance, Evans' oxazolidinone auxiliaries are well-known for inducing high levels of stereoselectivity in such reactions. The chiral auxiliary shields one face of the enolate, forcing the incoming electrophile (such as an acetate (B1210297) equivalent) to approach from the less sterically hindered face, thereby establishing the desired stereochemistry.
Another powerful class of auxiliaries used for synthesizing chiral pyrrolidines is based on Oppolzer's camphorsultam. This auxiliary has been successfully employed in asymmetric 1,3-dipolar cycloaddition reactions to construct the pyrrolidine (B122466) ring with a high degree of stereocontrol. In a relevant synthesis, a chiral sultam-derived acrylamide (B121943) undergoes a cycloaddition with an azomethine ylide. The bulky camphor-based structure of the auxiliary directs the cycloaddition to proceed with high diastereoselectivity, leading to the preferential formation of the desired 3,4-substituted pyrrolidine ring. Subsequent cleavage of the auxiliary affords the chiral pyrrolidine core. For example, in the synthesis of a key chiral pyrrolidine fragment, the use of Oppolzer's chiral sultam in a 1,3-dipolar cycloaddition reaction resulted in an enantiomeric ratio of 98:2.
| Auxiliary Type | Reaction Type | Typical Diastereomeric/Enantiomeric Excess |
| Evans' Oxazolidinones | Enolate Alkylation | >95% de |
| Oppolzer's Camphorsultam | 1,3-Dipolar Cycloaddition | 96-98% er |
| 'Quat' Pyrrolidinone | Enolate Alkylation / Aldol (B89426) Reactions | High diastereoselectivities |
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst generates a large quantity of a chiral product. Organocatalysis, in particular, has emerged as a powerful tool for constructing chiral pyrrolidine rings.
A prominent strategy is the intramolecular aza-Michael addition. In this reaction, a precursor molecule containing both a nucleophilic amine and a Michael acceptor (an α,β-unsaturated ester or ketone) is cyclized. A chiral catalyst, typically a primary or secondary amine derived from a natural product like a Cinchona alkaloid (e.g., quinine), activates the substrate. The catalyst forms a transient chiral iminium ion with the α,β-unsaturated carbonyl part of the substrate, which lowers the LUMO and shields one enantiotopic face. The intramolecular attack by the tethered nitrogen nucleophile then proceeds with high enantioselectivity, establishing the C3 stereocenter of the pyrrolidinone ring. This method has been used to generate 3-substituted pyrrolidines with excellent enantiomeric ratios, often up to 98:2 er.
The reaction conditions and the nature of the catalyst and co-catalyst are crucial for achieving high selectivity. For instance, the use of a quinine-derived primary-tertiary diamine catalyst in conjunction with an acid co-catalyst like pentafluoropropionic acid has proven effective in synthesizing chiral 1,2-oxazinanes, a related heterocyclic system, in high yields and enantioselectivities. nih.gov
Chemoenzymatic methods combine the selectivity of enzymes with the practicality of chemical synthesis. For the preparation of chiral molecules like this compound, the key strategy is the enzymatic kinetic resolution of a racemic precursor.
Lipases are a class of enzymes widely used for this purpose due to their stability, broad substrate tolerance, and high enantioselectivity. scispace.comox.ac.uk A typical approach involves the kinetic resolution of a racemic intermediate, such as (RS)-3-hydroxypyrrolidin-2-one or its N-substituted derivatives. frontiersin.org In this process, the lipase (B570770) selectively catalyzes a reaction (e.g., acylation or hydrolysis) on one enantiomer of the racemic mixture at a much faster rate than the other.
For example, a racemic acetate of a 3-hydroxy-2-oxopyrrolidine derivative can be subjected to hydrolysis catalyzed by a lipase like Novozym 435 (Candida antarctica lipase B). The enzyme will selectively hydrolyze the acetate of one enantiomer (e.g., the (S)-acetate) to the corresponding alcohol, leaving the other enantiomer (the desired (R)-acetate) unreacted. The reaction is stopped at or near 50% conversion, and the resulting mixture of the (R)-acetate and the (S)-alcohol can be easily separated. This method routinely achieves very high enantiomeric excess (>99% ee) for the resolved products. frontiersin.org
| Enzyme | Reaction Type | Substrate Example | Product | Enantiomeric Excess (ee) |
| Novozym 435 (CALB) | Hydrolysis | (RS)-1-aryl-2-oxopyrrolidin-3-yl acetate | (R)-1-aryl-3-hydroxypyrrolidin-2-one | >99% |
| Lipase PS 30 | Esterification | (RS)-1-aryl-3-hydroxypyrrolidin-2-one | (S)-1-aryl-3-hydroxypyrrolidin-2-one ester | >99% |
Determination of Absolute and Relative Stereochemistry
Confirming the absolute and relative configuration of a newly synthesized chiral molecule is a critical step. For this compound and its precursors, several analytical techniques are employed.
The most definitive method for determining molecular structure, including absolute stereochemistry, is single-crystal X-ray crystallography. mdpi.com This technique provides a precise three-dimensional map of the electron density within a crystal, allowing for the unambiguous assignment of the spatial arrangement of all atoms, provided a suitable crystal can be grown and a heavy atom is present for anomalous dispersion. Crystal structures of related 3-oxy-substituted 2-pyrrolidone derivatives have been reported, confirming their solid-state conformation and intermolecular interactions. nih.govresearchgate.net
When X-ray analysis is not feasible, stereochemistry is often assigned through total synthesis from a starting material of known chirality, such as (S)-pyroglutamic acid. ox.ac.ukbeilstein-journals.org Since the stereocenter of the starting material is preserved or inverted in a predictable manner throughout the synthetic sequence, the configuration of the final product can be confidently inferred.
Spectroscopic methods are also valuable. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents, such as Mosher's acid, can be used to determine the enantiomeric purity and, in some cases, the absolute configuration of a chiral center by analyzing the chemical shift differences in the resulting diastereomeric derivatives. mdpi.com
Conformational Analysis and Chirality of the Pyrrolidinone Moiety
The five-membered pyrrolidinone ring is not planar. Its flexibility allows it to adopt a range of puckered conformations to minimize steric and torsional strain. The chirality of the ring is intimately linked to this conformational behavior. For 3-substituted 2-pyrrolidinones, the ring typically adopts one of two main low-energy conformations: the "envelope" or the "twist" form. acs.org
In the envelope conformation, four of the ring atoms are roughly coplanar, while the fifth atom is out of the plane, like the flap of an envelope. For the 2-pyrrolidinone (B116388) ring, which has a planar amide bond (O=C-N), the puckering often involves the C3 and C4 atoms. The two most described puckers for proline and its derivatives (which share the pyrrolidinone core) are Cγ-endo (also called DOWN pucker) and Cγ-exo (UP pucker), where Cγ corresponds to the C4 atom. nih.govnih.gov
The substituent at the C3 position plays a crucial role in determining the preferred conformation. The substituent can occupy either a pseudo-axial or a pseudo-equatorial position. The equilibrium between these conformers is influenced by steric hindrance, electronic effects (like hyperconjugation), and the polarity of the solvent. acs.org
Structural Elucidation and Spectroscopic Characterization of 2 3r 5 Oxopyrrolidin 3 Yl Acetic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Core Structure Assignment
NMR spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the complete atomic framework and connectivity.
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 2-[(3R)-5-oxopyrrolidin-3-yl]acetic acid is expected to show distinct signals for each unique proton. The chemical shifts are influenced by neighboring functional groups. The acidic proton of the carboxylic acid (–COOH) is typically observed as a broad singlet far downfield, often above 10 ppm. The proton on the nitrogen atom of the lactam ring (–NH) would also appear as a broad singlet, generally in the range of 7.5-8.5 ppm. Protons on the carbon atoms of the pyrrolidine (B122466) ring and the adjacent methylene (B1212753) group of the acetic acid side chain would appear in the upfield region, typically between 2.0 and 4.0 ppm. The splitting patterns of netlify.app these signals (singlet, doublet, triplet, multiplet) would reveal the number of adjacent protons, helping to piece together the molecular structure.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments. Due to the presence of two carbonyl groups (one in the lactam ring and one in the carboxylic acid), two distinct signals are expected in the highly deshielded region of the spectrum, typically between 170 and 185 ppm. The remaining four carbon researchgate.net atoms of the pyrrolidinone ring and the acetic acid side chain would produce signals at higher field strengths. The specific chemical shifts help to confirm the carbon skeleton of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxylic Acid (-COOH) | > 10 (broad singlet) | ~175 |
| Lactam Carbonyl (C=O) | - | ~178 |
| Lactam N-H | 7.5 - 8.5 (broad singlet) | - |
| Ring CH₂ (α to N) | ~3.2 - 3.5 (multiplet) | ~45 |
| Ring CH (γ to C=O) | ~2.5 - 2.8 (multiplet) | ~35 |
| Ring CH₂ (β to C=O) | ~2.2 - 2.5 (multiplet) | ~30 |
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definit nih.govive assignment of which protons are attached to which carbons, resolving ambiguities that may arise from 1D spectra alone.
HMBC (Heteronuclear nih.gov Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for estab nih.govlishing the connectivity between different parts of the molecule, such as linking the acetic acid side chain to the correct position (C3) on the pyrrolidinone ring.
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is instrumental in tracing the proton network within the five-membered ring and the side chain.
¹⁵N NMR Spectroscopy: Given the presence of a nitrogen atom in the lactam ring, ¹⁵N NMR provides direct information about its chemical environment. The chemical shift of the researchgate.net nitrogen atom in a lactam typically falls within a characteristic range, and techniques like ¹H-¹⁵N HSQC can correlate the nitrogen to its attached proton (N-H). This confirms the presenc researchgate.nethuji.ac.ilrsc.orge and nature of the lactam functional group. The chemical shifts are o researchgate.netften referenced against liquid ammonia (B1221849) or nitromethane.
Mass Spectromecornell.edutry (MS) for Molecular Weight and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (molecular formula C₆H₉NO₃), the exact molecular weight is 159.0582 g/mol .
Upon ionization, typically by Electron Ionization (EI) or Electrospray Ionization (ESI), the molecule will fragment in a predictable manner. The analysis of these fra researchgate.netresearchgate.netgments provides a fingerprint that helps to confirm the structure.
Expected Fragmentation Pathways:
Loss of the carboxylic acid group: A common fragmentation pathway for carboxylic acids is the loss of the –COOH group, which would result in a fragment ion with a mass-to-charge ratio (m/z) corresponding to the molecular ion minus 45.
Loss of water: Th libretexts.orgthieme-connect.dee presence of a carboxylic acid and an N-H group makes the loss of a water molecule (H₂O, 18 Da) a likely fragmentation event.
Ring-opening: The libretexts.org pyrrolidinone ring can undergo cleavage. A characteristic fragmentation of lactams involves the cleavage of the amide bond and subsequent ring-opening pathways.
Side-chain cleavage nih.govnih.gov: The bond between the pyrrolidinone ring and the acetic acid side chain can break, leading to fragments corresponding to each part of the molecule.
The resulting mass spect libretexts.orgrum, with its specific pattern of fragment ions, serves as a confirmation of the molecular structure deduced from NMR data.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of 2-[(3R)-5 researchgate.net-oxopyrrolidin-3-yl]acetic acid is expected to show characteristic absorption bands for its key functional groups.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid (O-H) | Stretching, H-bonded | 3300–2500 | Broad, Strong |
| Lactam (N-H) | Stretching | ~3200 | Medium |
| C-H (Aliphatic) | Stretching | 3000–2850 | Medium |
| Carboxylic Acid (C=O) | Stretching | 1760–1690 | Strong |
| Lactam (C=O) | Stretching (Amide I) | ~1680 | Strong |
| Carboxylic Acid (C-O) | Stretching | 1320–1210 | Strong |
Source: Data synthesized from general IR correlation tables and studies on carboxylic acids and lactams.
The very broad O–H researchgate.netvscht.czorgchemboulder.com stretch from the carboxylic acid, which often overlaps with the C–H stretches, is a hallmark feature. The two distinct carbonyl orgchemboulder.com (C=O) peaks—one for the carboxylic acid and one for the lactam at a slightly lower wavenumber—are also key identifiers.
Ultraviolet-Vivscht.czsible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The functional groups in uobabylon.edu.iqThis compound, specifically the carbonyl groups of the lactam and carboxylic acid, contain non-bonding (n) and π electrons. These can undergo n→π* transitions.
However, these transitio uobabylon.edu.iqns in saturated, non-conjugated carbonyl compounds are typically weak and occur at low wavelengths (around 200-220 nm), which is often near the cutoff for many common solvents. Therefore, UV-Vis spectro researchgate.netmdpi.comscopy is generally not a primary tool for the structural elucidation of this particular compound, as it lacks a significant chromophore that would produce a strong, characteristic absorption in the readily accessible UV-Vis range.
Similarly, fluorescence uobabylon.edu.iqspectroscopy, which measures the emission of light from a molecule after it has absorbed light, is not particularly informative for this compound. Molecules that exhibit strong fluorescence typically possess extended conjugated π-systems or specific fluorophoric groups, which are absent in the structure of this compound. Consequently, the compoun nih.govresearchgate.netd is not expected to be fluorescent.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off nih.gov a single crystal of the compound, one can obtain a detailed map of electron density and thus determine the exact positions of all atoms. This provides unequivocal information on:
Absolute Stereochemistry: Confirms the (R) configuration at the chiral center (C3).
Bond Lengths and Angles: Provides precise measurements of all bond lengths and angles within the molecule.
Conformation: Reveals the puckering of the five-membered pyrrolidinone ring, which often adopts an "envelope" or "twisted" conformation.
Intermolecular Inte nih.govractions: Details the network of hydrogen bonds and other non-covalent interactions that dictate how the molecules pack together in the crystal lattice. It is highly probable tha mdpi.comt the structure would feature strong hydrogen bonds, with the carboxylic acid groups of two molecules forming a dimeric pair. Additionally, hydrogen bo nih.govnds involving the lactam's N-H donor and carbonyl oxygen acceptor would likely contribute to the crystal packing, forming chains or sheets.
While a specific crystal nih.govmdpi.com structure for this compound is not publicly available, analysis of related pyrrolidinone derivatives provides a strong basis for predicting these structural features.
Table of Compound nih.govnih.govresearchgate.nets
| Compound Name |
|---|
| This compound |
| 2-[(3S)-5-oxopyrrolidin-3-yl]acetic acid |
| Pyrrolidin-2-one |
| γ-butyrolactone |
| Hydrazine (B178648) hydrate |
| p-nitro benzoyl chloride |
| Diethyl oxalate |
| 1,4-diiodobutane |
| N-(2-bromoethyl)phthalimide |
| 2-bromoethanaminium bromide |
| Dansyl chloride |
| Penicillin |
| Amoxicillin |
| Cephalexin |
| Cefaclor |
| Cefixime |
| Cefdinir |
| Cefuroxime (B34974) |
| Nitromethane |
Computational Chemistry and Molecular Modeling for Structural Prediction and Validation
Computational chemistry and molecular modeling serve as powerful predictive tools in the structural elucidation of molecules like this compound and its derivatives. These theoretical methods provide valuable insights into molecular geometry, conformational stability, and spectroscopic properties, complementing experimental data for a comprehensive structural validation.
Theoretical Framework and Methods
The structural and electronic properties of this compound can be investigated using a variety of computational techniques. Density Functional Theory (DFT) is a commonly employed method for optimizing molecular geometry and predicting spectroscopic data due to its balance of accuracy and computational cost. Molecular mechanics and molecular dynamics simulations are also utilized to explore the conformational landscape and thermodynamic stability of the molecule and its derivatives.
Conformational Analysis
The pyrrolidinone ring and the acetic acid side chain of this compound allow for multiple conformations. Computational conformational analysis helps in identifying the most stable (lowest energy) conformers. This is crucial as the observed spectroscopic and chemical properties are often a population-weighted average of several low-energy conformers.
Prediction of Spectroscopic Data
Computational models can predict various spectroscopic parameters that are essential for structural confirmation.
NMR Spectroscopy: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. These predicted values, when compared with experimental data, can help in the assignment of signals and confirm the proposed structure.
Vibrational Spectroscopy: Infrared (IR) and Raman spectra can be simulated computationally. The predicted vibrational frequencies and intensities for functional groups, such as the carbonyl (C=O) of the lactam and the carboxylic acid, can be compared with experimental spectra to validate the molecular structure.
Mass Spectrometry: While less direct, computational methods can aid in predicting fragmentation patterns in mass spectrometry, assisting in the interpretation of the observed mass spectrum.
Molecular Docking and Interaction Studies
For derivatives of this compound with biological activity, molecular docking simulations can predict the binding mode and affinity of these molecules to target proteins or enzymes. For instance, in studies of glutamic acid derivatives, molecular docking has been used to determine binding sites in enzyme structures. researchgate.net This provides a theoretical basis for understanding the structure-activity relationship.
Example Computational Data (Hypothetical)
The following tables represent the type of data that would be generated from computational studies on this compound. Note: These are illustrative examples and not experimental results.
Table 1: Predicted Geometrical Parameters (DFT B3LYP/6-31G*)
| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |
| Bond Length | C5 | O | - | 1.22 Å |
| Bond Length | C2 | N | - | 1.35 Å |
| Bond Angle | C2 | N | C5 | 110.5° |
| Dihedral Angle | N | C2 | C3 | C4 |
Table 2: Predicted Vibrational Frequencies (DFT B3LYP/6-31G*)
| Functional Group | Mode | Predicted Frequency (cm⁻¹) |
| C=O (Lactam) | Stretching | 1685 |
| C=O (Carboxylic Acid) | Stretching | 1730 |
| O-H (Carboxylic Acid) | Stretching | 3450 |
| N-H (Lactam) | Stretching | 3300 |
Validation of Experimental Data
Ultimately, the strength of computational chemistry lies in its synergy with experimental techniques. Theoretical predictions of structure and spectra provide a framework for interpreting experimental results. Discrepancies between predicted and experimental data can lead to a re-evaluation of the proposed structure or the computational model, leading to a more robust and accurate structural elucidation. The spontaneous cyclization of glutamic acid to form pyroglutamic acid, a related process, has been investigated using computational studies to understand the underlying mechanisms. researchgate.netacs.org
Derivatives, Analogues, and Structure Activity Relationship Sar Studies of the 2 3r 5 Oxopyrrolidin 3 Yl Acetic Acid Scaffold
Design Principles for Novel Pyrrolidinone-Based Analogues
The design of new analogues based on the pyrrolidinone scaffold is guided by several key principles aimed at optimizing drug-like properties. The five-membered pyrrolidinone ring is a versatile scaffold favored by medicinal chemists for its ability to explore pharmacophore space effectively due to its sp³-hybridized carbons. researchgate.netnih.gov This non-planar ring structure provides increased three-dimensional coverage, a feature that can enhance binding affinity and selectivity to biological targets. nih.govnih.gov
Design strategies often focus on:
Molecular Complexity and 3D Shape: Saturated heterocyclic rings like pyrrolidinone allow for greater structural diversity compared to flat aromatic systems, which is a desirable trait in modern drug discovery. nih.gov
Stereochemical Control: The presence of stereocenters is a defining feature of the pyrrolidinone ring. nih.gov The specific (3R) configuration of the parent scaffold can be retained, or other stereoisomers can be synthesized to investigate the impact of spatial orientation on biological activity, as interactions with enantioselective proteins are often stereospecific. nih.govnih.gov
Modulation of Physicochemical Properties: Introducing substituents can modify key properties such as solubility, lipophilicity, and hydrogen bonding capacity. The lactam NH can act as a hydrogen bond donor, while the carbonyl oxygen and the nitrogen atom (if substituted) can act as hydrogen bond acceptors, influencing interactions with target proteins.
Scaffold Hopping and Bioisosteric Replacement: The pyrrolidinone core can serve as a mimic for other structures or have its own functional groups replaced by bioisosteres to improve potency, selectivity, or pharmacokinetic profiles.
Synthesis and Exploration of Diverse Chemical Space from the 2-[(3R)-5-Oxopyrrolidin-3-yl]acetic Acid Core
The this compound core provides a robust starting point for chemical synthesis. Diverse libraries of compounds can be generated through functionalization at three primary locations: the nitrogen atom of the lactam, the carboxylic acid side chain, and the pyrrolidinone ring itself.
One common synthetic route to the core structure involves the reaction between an amine and itaconic acid, which readily forms the pyrrolidinone ring system. mdpi.commdpi.com For instance, 1-(4-acetamidophenyl)-5-oxopyrrolidin-3-carboxylic acid can be synthesized by refluxing 4-aminoacetanilide with itaconic acid. mdpi.com This highlights a straightforward method for introducing substituents at the N-1 position.
Key synthetic strategies to explore the chemical space include:
N-Substitution: The nitrogen atom of the pyrrolidinone ring is a privileged position for substitution, with a high percentage of FDA-approved pyrrolidine-containing drugs being substituted at this position. nih.gov This can be achieved through reactions like N-alkylation or N-arylation.
Side Chain Modification: The acetic acid moiety is readily modified. It can be converted into esters, amides, or other functional groups through standard coupling reactions. For example, coupling with various amines or alcohols can generate a library of derivatives with diverse properties. nih.govnih.gov
Ring Functionalization: While more complex, the carbon atoms of the pyrrolidinone ring can also be substituted. This allows for the introduction of additional functional groups that can modulate the steric and electronic properties of the scaffold.
These synthetic approaches allow chemists to systematically explore how different functional groups and structural motifs influence the biological properties of the resulting compounds. ekb.eg
SAR Investigations on Pyrrolidinone Derivatives for Bioactive Properties
Structure-activity relationship (SAR) studies are crucial for optimizing a lead compound into a drug candidate. For the pyrrolidinone scaffold, these investigations systematically alter the molecule's structure to understand the chemical requirements for biological activity. frontiersin.org
The acetic acid side chain is a critical component for SAR studies, as its acidic nature often plays a key role in target binding. Modifications can significantly impact potency and selectivity.
Acidic Group Replacement: Replacing the carboxyl group with other acidic functionalities, such as tetrazoles or other bioisosteres, can alter activity. In many classes of compounds, the carboxylic acid is essential for activity, and its replacement decreases or abolishes it. youtube.compharmacy180.com
Amide and Ester Formation: Converting the carboxylic acid to amides or esters generally leads to inactive or less active compounds, suggesting the charged carboxylate is important for interaction with a biological target. youtube.com However, these derivatives can sometimes act as prodrugs.
Chain Length and Rigidity: The distance between the acidic center and the heterocyclic ring can be critical. Increasing the length of the alkyl chain separating the ring from the acid group often decreases activity. pharmacy180.com
The following table summarizes general SAR findings for the modification of arylalkanoic acid side chains, which provides a relevant model for the this compound scaffold. pharmacy180.com
| Modification | General Effect on Activity | Rationale |
| Replacement of COOH | Decrease | The carboxylate group is often essential for binding to the target receptor/enzyme. |
| Conversion to Amide/Ester | Inactive / Decreased Activity | Loss of the negative charge may prevent key ionic interactions. |
| Increase Chain Length | Decrease | The optimal distance between the ring and the acidic center is often precise for effective binding. |
| α-Methyl Substitution | Enhancement | A methyl group on the carbon adjacent to the acid can increase potency, often with activity residing in one stereoisomer. |
Modifying the pyrrolidinone ring provides another avenue for optimizing biological activity. Substituents can influence the molecule's conformation, polarity, and steric profile. researchgate.net
N-1 Position: As previously noted, this position is frequently substituted in drug design. In studies of indole (B1671886) acetic acid derivatives, N-benzoyl groups with para-substituents like -Cl or -CF3 were found to be highly active. youtube.com Similar principles can be applied to the pyrrolidinone scaffold, where N-aryl or N-acyl groups can be introduced to explore interactions with hydrophobic pockets in a target protein.
C-4 and C-5 Positions: Introducing substituents on the ring carbons can lock the ring into specific conformations, which can be advantageous for binding. nih.gov For example, fluorination of the pyrrolidinone ring can induce significant conformational changes that impact biological roles. beilstein-journals.org Studies on other pyrrolidinone-based compounds have shown that introducing groups like benzhydryl or sec-butyl at the C-3 position can confer potent anticonvulsant properties. nih.gov
A study on 1-(2-hydroxyphenyl)-5-oxopyrrolidine derivatives demonstrated that adding substituents to the N-phenyl ring significantly impacted antimicrobial and anticancer activity. Dichloro-substitution, for example, was a key modification in some of the most active compounds. mdpi.com
Stereochemistry is a critical determinant of biological activity for chiral molecules like this compound. nih.gov Biological systems are chiral, and thus different enantiomers or diastereomers of a compound often exhibit different pharmacological and toxicological profiles. nih.gov
The specific (3R) configuration of the parent scaffold dictates a particular spatial arrangement of the acetic acid side chain relative to the pyrrolidinone ring. This orientation is fundamental to how the molecule interacts with its biological target. nih.gov SAR studies must consider this. Often, biological activity is found to reside in only one stereoisomer. nih.govpharmacy180.com For instance, in the arylpropionic acid class of NSAIDs (e.g., ibuprofen), the (S)-enantiomer is responsible for the therapeutic activity. pharmacy180.com
Therefore, synthetic strategies that control stereochemistry are essential. mdpi.com The use of chiral starting materials like (3R)-5-oxopyrrolidin-3-yl]acetic acid or the application of asymmetric synthesis allows for the preparation of enantiomerically pure compounds, enabling a clear assessment of the biological activity of each stereoisomer. nih.govmdpi.com This avoids confounding results from racemic mixtures and is a key principle in modern drug development. nih.gov
Pyrrolidinone-Based Scaffolds in Contemporary Drug Discovery Programs
The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs. nih.govfrontiersin.org Its structural and chemical properties make it an attractive core for developing novel therapeutic agents across various disease areas, including cancer, infectious diseases, and central nervous system disorders. mdpi.comfrontiersin.orgnih.gov
The versatility of the pyrrolidinone scaffold allows it to be incorporated into diverse molecular designs, from being a central component of a molecule's pharmacophore to acting as a constrained linker that orients other functional groups. researchgate.net For example, pyrrolidinone derivatives have been designed as inhibitors of enzymes like acetylcholinesterase for Alzheimer's disease management and tumor necrosis factor-alpha (TNF-α) for autoimmune diseases. researchgate.netnih.gov
The this compound scaffold, with its defined stereochemistry and versatile functional handles, represents a valuable starting point for such discovery programs. By applying the design principles and SAR strategies discussed, researchers can systematically explore its chemical space to identify novel compounds with potent and selective biological activities, continuing the legacy of the pyrrolidinone scaffold in the search for new medicines. frontiersin.org
Anti-inflammatory Agents (e.g., Matrix Metalloproteinase Inhibitors)
The pyrrolidinone core is a key structural feature in a variety of compounds designed to have anti-inflammatory effects. researchgate.net Research in this area has led to the creation of new derivatives of 5-oxopyrrolidine-3-carboxylic acid with the aim of enhancing their anti-inflammatory properties. researchgate.net
One study reported the synthesis of a series of novel 5-oxopyrrolidine-3-carboxylic acid derivatives and their subsequent in-vitro evaluation as anti-inflammatory agents. researchgate.net These compounds were specifically screened for their ability to inhibit matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. researchgate.net The findings from this research were promising, with several of the synthesized compounds, designated as 3d, 3e, and 3f, demonstrating notable activity against these matrix metalloproteins. researchgate.net
In a different study, a succinimide (B58015) derivative, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, was synthesized and evaluated for its potential as an anti-inflammatory and analgesic agent. mdpi.com This compound, referred to as MAK01, was tested for its inhibitory effects on cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes. mdpi.com The results indicated that MAK01 exhibited inhibitory activity against these enzymes, with IC50 values of 314 µg/mL for COX-1, 130 µg/mL for COX-2, and 105 µg/mL for 5-LOX. mdpi.com This suggests that the compound has the potential to be a selective anti-inflammatory agent, as it shows a greater inhibitory effect on COX-2 than on COX-1. mdpi.com
| Compound | Target Enzyme | Activity/Potency | Reference |
|---|---|---|---|
| 5-oxopyrrolidine-3-carboxylic acid derivatives (3d, 3e, 3f) | MMP-2, MMP-9 | Promising activity | researchgate.net |
| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01) | COX-1 | IC50: 314 µg/mL | mdpi.com |
| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01) | COX-2 | IC50: 130 µg/mL | mdpi.com |
| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01) | 5-LOX | IC50: 105 µg/mL | mdpi.com |
Enzyme Inhibitors (e.g., MDM2 Inhibitors, Peptide Deformylase Inhibitors)
The this compound scaffold and its analogs have been investigated as inhibitors of various enzymes, including murine double minute 2 (MDM2) and peptide deformylase (PDF).
MDM2 Inhibitors
The interaction between p53 and MDM2 is a critical target in cancer therapy, and spirooxindoles fused with a pyrrolidine (B122466) ring have emerged as a promising class of inhibitors. scispace.comnih.gov Extensive structure-activity relationship (SAR) studies on spirooxindole-pyrrolidine derivatives have led to the discovery of highly potent MDM2 inhibitors. nih.gov For instance, the optimization of spiro[pyrrolidin-3,2-oxindoles] has been the focus of computational studies to design novel inhibitors of the MDM2-p53 interaction. scispace.com These studies have highlighted the importance of specific structural features for enhanced binding affinity and cellular potency. nih.gov The spirooxindole scaffold fused to a 3,2-pyrrolidine allows for the introduction of functional groups that can engage in π-π interactions and form hydrogen bonds, which are crucial for potent inhibition. scispace.com
Peptide Deformylase Inhibitors
Peptide deformylase is an essential bacterial enzyme, making it a viable target for the development of new antibacterial agents. nih.govnih.gov The this compound scaffold has been utilized in the design of novel PDF inhibitors. For example, spiro cyclopropyl (B3062369) proline N-formyl hydroxylamines, which are analogs of the core scaffold, have been identified as a promising class of PDF inhibitors. nih.gov Docking studies have revealed that a critical arginine residue in the enzyme's active site provides an extra hydrophobic binding pocket for these spiro cyclopropyl inhibitors, a finding that can guide the design of more efficient PDF inhibitors. nih.gov To improve metabolic stability and reduce potential toxicity, bioisosteric replacements of the amide group, such as azoles, have been investigated. nih.gov Quantitative structure-activity relationship (QSAR) studies on hydroxamic acid derivatives as PDF inhibitors have shown that both molar refractivity and hydrophobicity are key factors for increasing inhibitory activity. nih.gov
| Compound Class | Target Enzyme | Key SAR Findings | Reference |
|---|---|---|---|
| Spirooxindole-pyrrolidine derivatives | MDM2 | Introduction of functional groups for π-π interactions and hydrogen bonding enhances inhibitory activity. | scispace.com |
| Spiro cyclopropyl proline N-formyl hydroxylamines | Peptide Deformylase | Extra hydrophobic binding with a key arginine residue improves potency. Azole bioisosteres can enhance metabolic stability. | nih.gov |
| Hydroxamic acid derivatives | Peptide Deformylase | Increased molar refractivity and hydrophobicity lead to higher inhibitory activity. | nih.gov |
Receptor Ligands and Modulators (e.g., Ionotropic Glutamate (B1630785) Receptors, β3 Adrenergic Receptors)
The rigid structure of the this compound scaffold makes it an excellent starting point for designing ligands that can selectively target specific receptor subtypes.
Ionotropic Glutamate Receptors
Derivatives of the pyrrolidine-acetic acid scaffold have been rationally designed as ligands for ionotropic glutamate receptors (iGluRs). One such study focused on stereoisomers of 3-(2-carboxypyrrolidinyl)-2-methyl acetic acid, which are close analogs of the target scaffold. nih.gov The design was based on creating hybrid structures of known iGluR ligands. Pharmacological evaluation of these new analogs revealed that one stereoisomer exhibited a subtype-selective profile with low micromolar affinity for GluK1 and GluK3 kainate receptor subtypes, and a 10- to 15-fold lower affinity for GluK2. nih.gov The other stereoisomer showed full selectivity for kainate receptors over AMPA and NMDA receptors, with Ki values of 0.39 µM for GluK1, 0.51 µM for GluK2, and 0.099 µM for GluK3. nih.gov Another study led to the discovery of (2S,3R)-3-(3-carboxyphenyl)-pyrrolidine-2-carboxylic acid as a competitive antagonist at a nondesensitizing mutant of GluK1 with a Kb of 11.4 μM. nih.gov
β3 Adrenergic Receptors
While direct derivatives of the this compound scaffold as β3 adrenergic receptor ligands are not extensively reported, the principles of using conformationally restricted scaffolds are relevant. The β3-adrenergic receptor is a target for the treatment of conditions like obesity, type 2 diabetes, and overactive bladder. mdpi.comnih.govnih.gov Structure-activity relationship studies of various classes of β3 adrenergic agonists, such as aryloxypropanolamines and conformationally restricted acetanilides, have provided insights into the structural requirements for potent and selective activity. mdpi.comnih.gov For aryloxypropanolamine derivatives, 3D-QSAR studies have shown that the presence of polar groups and cyclic structures, like a benzimidazole (B57391) ring, can improve activity, likely through interactions with residues such as Arg315 and Phe198 in the receptor. mdpi.com For acetanilide-based agonists, optimization studies identified that a five-membered ring was the preferred conformational lock. nih.gov These findings suggest that a rigid scaffold, such as that of this compound, could be a valuable template for designing novel β3 adrenergic receptor ligands.
| Compound | Receptor Subtype | Affinity (Ki) | Reference |
|---|---|---|---|
| 3-(2-carboxypyrrolidinyl)-2-methyl acetic acid (stereoisomer 1) | GluK1 | Low micromolar | nih.gov |
| GluK2 | 10- to 15-fold lower than GluK1/GluK3 | ||
| GluK3 | Low micromolar | ||
| 3-(2-carboxypyrrolidinyl)-2-methyl acetic acid (stereoisomer 2) | GluK1 | 0.39 µM | nih.gov |
| GluK2 | 0.51 µM | ||
| GluK3 | 0.099 µM | ||
| (2S,3R)-3-(3-carboxyphenyl)-pyrrolidine-2-carboxylic acid | GluK1 (nondesensitizing mutant) | Kb = 11.4 µM (antagonist) | nih.gov |
Research into Antiviral and Antimicrobial Activities
The 5-oxopyrrolidine scaffold has been explored for the development of novel antimicrobial and antiviral agents, driven by the urgent need to combat rising drug resistance.
Antimicrobial Activities
Several studies have demonstrated the potential of 5-oxopyrrolidine derivatives as effective antimicrobial agents, particularly against Gram-positive bacteria. In one study, derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid were synthesized and showed structure-dependent antimicrobial activity against Staphylococcus aureus, Enterococcus faecalis, and Clostridioides difficile. mdpi.com Notably, a hydrazone derivative bearing a 5-nitrothien-2-yl moiety exhibited promising activity against multidrug-resistant Candida auris isolates and azole-resistant Aspergillus fumigatus strains. mdpi.com Another study on 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives found that a compound with a 5-nitrothiophene substituent was particularly effective against multidrug-resistant S. aureus strains. nih.gov Further research on 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives revealed that a hydrazone with a 5-nitrothien-2-yl fragment surpassed the efficacy of the control antibiotic cefuroxime (B34974) against several tested bacterial strains. mdpi.com Additionally, a hydrazone with a benzylidene moiety showed very strong inhibition of S. aureus, with a minimum inhibitory concentration (MIC) of 3.9 µg/mL, which was more potent than cefuroxime (MIC of 7.8 µg/mL). mdpi.com
Antiviral Activities
While research into the antiviral properties of direct derivatives of this compound is limited, the broader class of pyrrolidinone-containing compounds has shown potential in this area. The structural features of the pyrrolidinone ring can be adapted to target viral proteins and enzymes. Further investigation is warranted to explore the antiviral potential of this specific scaffold and its derivatives against a range of viruses.
| Compound Series | Key Derivative | Target Organism(s) | Notable Activity | Reference |
|---|---|---|---|---|
| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | Hydrazone with thien-2-yl fragment | Methicillin-resistant S. aureus | Two-fold stronger than clindamycin | mdpi.com |
| Hydrazone with 5-nitrothien-2-yl moiety | Multidrug-resistant C. auris, Azole-resistant A. fumigatus | MIC of 16 µg/mL against C. auris | ||
| 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | Compound with 5-nitrothiophene substituent | Multidrug-resistant S. aureus | Promising and selective activity | nih.gov |
| 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | Hydrazone with 5-nitrothien-2-yl fragment | Various bacterial strains | Surpassed the activity of cefuroxime | mdpi.com |
| Hydrazone with a benzylidene moiety | S. aureus | MIC of 3.9 µg/mL (compared to cefuroxime MIC of 7.8 µg/mL) |
Biological Activities and Mechanistic Investigations Non Human or General Biological Contexts
In Vitro Assessment of Biological Activities
In vitro studies have explored the biological profile of compounds containing the 5-oxopyrrolidine core, revealing activities across several key areas of therapeutic interest.
The pyrrolidinone structure is a recognized pharmacophore for the inhibition of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in tissue remodeling and pathological conditions. nih.govnih.gov While direct inhibitory data for 2-[(3R)-5-oxopyrrolidin-3-yl]acetic acid itself is not extensively detailed in the available literature, numerous studies on its derivatives highlight the importance of this core structure.
Derivatives are generally designed to mimic the peptide structure of natural substrates, incorporating a zinc-binding group that interacts with the catalytic zinc ion in the enzyme's active site. nih.govfrontiersin.org Structure-activity relationship studies have shown that modifications to the pyrrolidine (B122466) ring are crucial for potency and selectivity against different MMPs, such as MMP-2 and MMP-9, which are implicated in cancer progression. nih.govddtjournal.comresearchgate.net For instance, a series of novel 5-oxopyrrolidine-3-carboxylic acid derivatives demonstrated promising inhibitory activity against MMP-2 and MMP-9. researchgate.net The stereochemistry of the pyrrolidine scaffold is also a critical factor in maximizing binding to the MMP active site. nih.gov
Table 1: Examples of MMP Inhibition by Pyrrolidine Derivatives
| Compound Class | Target Enzyme | Activity Noted |
|---|---|---|
| Mercaptosulfonamide Pyrrolidines | Various MMPs | Inhibition in the low nanomolar range |
| Cinnamoyl Pyrrolidine Derivatives | MMP-2 | Active inhibition, basis for QSAR studies nih.gov |
This table presents data for derivatives of the core compound to illustrate the biological potential of the pyrrolidinone scaffold.
There is currently a lack of specific research in the public domain detailing the activity of this compound against peptide deformylase.
The pyrrolidine scaffold is also a key element in compounds targeting ionotropic glutamate (B1630785) receptors (iGluRs), which are crucial for fast signal transmission in the central nervous system. An extensive structure-activity relationship study of analogs based on a (2S,3R)-3-carboxyphenyl)pyrrolidine-2-carboxylic acid scaffold provided insights into receptor selectivity. nih.gov This research demonstrated that substitutions on the phenyl ring attached to the pyrrolidine core could confer high potency and selectivity for specific NMDA receptor subtypes, which are a class of iGluRs. nih.gov For example, antagonists with a preference for GluN1/GluN2A over other NMDA receptor subtypes were developed from this scaffold. nih.gov
No specific research findings were identified regarding the binding or functional activity of this compound or its close derivatives at β3 adrenergic receptors in the reviewed literature.
The anti-inflammatory potential of pyrrolidinone-containing compounds is often linked to their ability to inhibit MMPs, which play a role in inflammatory processes. researchgate.net The design and synthesis of 5-oxopyrrolidine-3-carboxylic acid derivatives have been pursued to develop novel anti-inflammatory agents. researchgate.net The mechanism of action for the anti-inflammatory effects observed in derivatives is frequently attributed to the suppression of MMP activity. researchgate.net For example, certain hydrazide derivatives of pyrrolidinones have been shown to suppress the production of reactive oxygen species (ROS) in murine macrophages.
Derivatives of the 5-oxopyrrolidine structure have been investigated for their antimicrobial properties. Studies have shown that specific substitutions on the pyrrolidinone ring can lead to potent antibacterial effects. For example, one investigation into 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid derivatives found that a compound bearing a 5-nitrothiophene substituent demonstrated selective and promising antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. nih.gov Another study noted that certain pyrrolidinone derivatives showed inhibitory activity against spoilage bacteria such as Enterobacter cloacae and Pseudomonas fluorescens. rdd.edu.iq
Table 2: Antimicrobial Activity of 5-Oxopyrrolidine Derivatives
| Derivative Class | Target Microorganism | Observed Effect |
|---|---|---|
| Nitroso-substituted pyrrolidinone | Staphylococcus aureus | MIC value of 64 µg/mL reported vulcanchem.com |
| 5-Nitrothiophene substituted pyrrolidinone | Multidrug-resistant Staphylococcus aureus | Promising and selective activity nih.gov |
This table presents data for derivatives of the core compound to illustrate the biological potential of the pyrrolidinone scaffold.
Mechanistic Studies of Molecular Interactions
Understanding the molecular interactions between a compound and its biological target is fundamental to explaining its activity.
For iGluR antagonists derived from a similar pyrrolidine scaffold, the binding is characterized by competitive interaction at the glutamate binding site. The affinity and selectivity are determined by how the substituents on the pyrrolidine core interact with the specific amino acid residues lining the receptor's binding pocket. nih.gov
Allosteric Modulation and Conformational Changes Induced by Ligand Binding
There is no available scientific literature that describes the allosteric modulation properties of this compound or any conformational changes induced by its binding to a biological target.
Principles of Structure-Based Drug Design Applied to Pyrrolidinone Scaffolds
While the pyrrolidinone scaffold is a common motif in medicinal chemistry and has been the subject of structure-based drug design programs, there are no specific studies detailing the application of these principles to this compound.
Preclinical In Vitro and In Vivo Studies (Excluding Human Clinical Trials)
Cell-Based Assays for Efficacy and Selectivity
No data from cell-based assays for this compound, which would be necessary to determine its efficacy and selectivity against biological targets, have been reported in the scientific literature.
Animal Models for Proof-of-Concept and Pharmacological Characterization
There are no published preclinical studies using animal models to establish proof-of-concept or to characterize the pharmacological properties of this compound.
Advanced Analytical Techniques for Research on 2 3r 5 Oxopyrrolidin 3 Yl Acetic Acid
Chromatographic Separations and Purity Assessment
Chromatography is a cornerstone for the separation and purity evaluation of 2-[(3R)-5-oxopyrrolidin-3-yl]acetic acid. The selection of a specific technique is contingent on the analytical objective, whether it is routine purity assessment, analysis within a complex matrix, or the critical determination of enantiomeric excess.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound and separating it from starting materials, byproducts, and degradation products. Given its polar nature and lack of a strong UV chromophore, reversed-phase HPLC with appropriate mobile phases is the most common approach. Detection is typically achieved using universal methods like evaporative light scattering detection (ELSD) or refractive index (RI) detection, or more commonly, through derivatization to introduce a UV-active or fluorescent tag.
For underivatized analysis, ion-pair reversed-phase chromatography can be effective. A volatile ion-pair reagent is added to the mobile phase to enhance the retention of the polar analyte on a nonpolar stationary phase, such as a C18 column.
Table 1: Illustrative HPLC Conditions for Analysis of Related Pyroglutamic Acid Derivatives
| Parameter | Condition 1 | Condition 2 |
| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm) | Newcrom R1 |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Acetonitrile / Water with Phosphoric Acid |
| Gradient | Isocratic or Gradient elution | Isocratic |
| Flow Rate | 0.5 - 1.0 mL/min | 0.5 mL/min |
| Detection | UV (after derivatization) or ELSD/MS | UV at 235 nm (for derivatized compounds) |
| Reference | General method for amino acids | Analysis of pyrrolidinone derivatives |
This table is generated based on typical methods for structurally related compounds and serves as a starting point for method development for this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis
For the analysis of this compound in complex biological or environmental matrices, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides unparalleled sensitivity and selectivity. This technique allows for the quantification of the analyte at very low concentrations without the need for derivatization.
A significant analytical challenge in the LC-MS/MS analysis of this compound is the potential for in-source conversion of related open-chain precursors, such as glutamic acid derivatives, into the cyclic lactam structure of pyroglutamic acid. This artifact can lead to an overestimation of the target analyte. tandfonline.com Method development must therefore focus on chromatographic separation of the target compound from potential precursors and on optimizing mass spectrometry source conditions (e.g., fragmentor voltage) to minimize this conversion. tandfonline.com The use of stable isotope-labeled internal standards is crucial for accurate quantification.
Table 2: Representative LC-MS/MS Parameters for Pyroglutamic Acid Analysis
| Parameter | Description |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Analyzer | Triple Quadrupole (QqQ) |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion [M+H]⁺ | m/z value specific to the compound |
| Product Ions | Characteristic fragment ions for quantification and qualification |
| Collision Energy | Optimized for specific precursor-to-product transitions |
| Reference | Based on methods for pyroglutamic acid and its precursors tandfonline.comgoogle.com |
Parameters must be empirically determined for this compound.
Chiral Chromatography for Enantiomeric Purity Determination
As this compound is a chiral molecule, the determination of its enantiomeric purity is critical. This is typically achieved through chiral chromatography, where the enantiomers are separated on a chiral stationary phase (CSP). While specific HPLC methods for this exact compound are not widely published, methods developed for other chiral pyroglutamic acid derivatives can be adapted.
An alternative and powerful technique for the enantioselective analysis of pyroglutamic acid derivatives is capillary electrophoresis (CE), specifically electrokinetic chromatography. nih.gov In this method, a chiral selector, such as a cyclodextrin, is added to the background electrolyte. The differential interaction between the enantiomers and the chiral selector leads to different electrophoretic mobilities and, consequently, separation. Studies have successfully used sulfobutylether-β-cyclodextrin (SBE-β-CD) and highly sulfated-γ-cyclodextrin (HS-γ-CD) for the enantiomeric separation of related pyroglutamic acid derivatives. nih.govcyclolab.hu
Table 3: Example Conditions for Chiral Separation of Pyroglutamic Acid Derivatives by Capillary Electrophoresis
| Parameter | Condition |
| Instrument | Capillary Electrophoresis System |
| Capillary | Fused silica (B1680970) (polyethylene oxide coated) |
| Background Electrolyte | 25 mM Phosphate buffer, pH 2.5 |
| Chiral Selector | Sulfobutylether-β-cyclodextrin (SBE-β-CD) |
| Voltage | Optimized for separation efficiency |
| Detection | UV |
| Reference | Enantiomeric separation of pyroglutamic acid derivatives nih.gov |
Spectroscopic Quantification Methods
Direct spectroscopic quantification of this compound is challenging due to its molecular structure.
UV-Visible (UV-Vis) Spectroscopy : The compound lacks a significant chromophore, meaning it does not absorb light strongly in the UV-Visible range. Therefore, direct quantification by UV-Vis spectroscopy is generally not feasible unless the analyte is present at very high concentrations. For sensitive quantification, a derivatization step is required to attach a chromophoric group to the molecule.
Fluorescence Spectroscopy : Similar to UV-Vis, the native molecule is not fluorescent. High-sensitivity quantification can be achieved by reacting the compound with a fluorogenic reagent.
Nuclear Magnetic Resonance (NMR) Spectroscopy : While NMR is a primary tool for structural elucidation, quantitative NMR (qNMR) can be used for determining the concentration of the analyte if an appropriate internal standard with a known concentration is used. ¹H-NMR signals specific to the compound can be integrated and compared to the integral of a signal from the standard. This method is non-destructive but has lower sensitivity compared to chromatographic techniques.
Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR is primarily used for qualitative analysis and structural confirmation by identifying functional groups (e.g., carboxylic acid, lactam). researchgate.net While it can be adapted for quantification by measuring the absorbance of a characteristic peak, it is generally less precise and sensitive than other methods for this purpose.
Electrochemical and Other Advanced Analytical Methodologies
Electrochemical methods for the direct analysis of this compound are not well-established. Like many simple amino acids, it is not intrinsically electroactive at conventional electrode surfaces under typical conditions.
However, advanced electrochemical methodologies could be developed:
Derivatization : The compound could be derivatized with an electroactive tag, allowing for sensitive detection using techniques like amperometry or voltammetry when coupled with HPLC.
Modified Electrodes : The use of chemically modified electrodes could facilitate the oxidation or reduction of the analyte. For instance, electrodes modified with catalysts or nanomaterials have been shown to enhance the electrochemical response of some amino acids.
Capillary Electrophoresis (CE) : As mentioned, CE is a high-resolution separation technique that is well-suited for charged, polar molecules like this compound. researchgate.net Its coupling with sensitive detectors, including mass spectrometry (CE-MS), offers a powerful platform for analysis, particularly for determining enantiomeric purity in complex samples. nih.gov
Future Research Directions and Potential Applications in Chemical Biology
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
Key areas for development include:
Biocatalytic and Enzymatic Approaches: The use of enzymes, such as imine reductases and engineered cytochrome P411, offers a promising avenue for the stereoselective synthesis of chiral pyrrolidines. nih.gov These biocatalytic methods can provide high enantiomeric purity under mild reaction conditions, reducing the need for harsh reagents and protecting group manipulations.
Photochemical Methods: Light-mediated reactions present another sustainable approach. Photo-oxyfunctionalization, for instance, can be employed for the selective introduction of functional groups onto the pyrrolidinone core. nih.gov
Microwave-Assisted Organic Synthesis (MAOS): This technology has the potential to significantly shorten reaction times and improve yields in the synthesis of pyrrolidinone derivatives. nih.gov
Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch methods.
Use of Greener Solvents and Catalysts: Research into the use of environmentally benign solvents, such as water or ethanol, and recyclable catalysts will be crucial for developing truly sustainable synthetic protocols. rsc.orgnih.gov
A comparative overview of traditional versus potential sustainable synthetic approaches is presented in Table 1.
| Feature | Traditional Synthetic Methods | Future Sustainable Methods |
| Stereocontrol | Often requires chiral auxiliaries or resolution | Biocatalysis, asymmetric catalysis |
| Reaction Conditions | Often harsh (high temperatures, pressures) | Mild (room temperature, atmospheric pressure) |
| Solvents | Often hazardous organic solvents | Green solvents (water, ethanol, ionic liquids) |
| Byproducts | Can generate significant waste | Aims for atom economy and minimal waste |
| Efficiency | Can be multi-step and time-consuming | Fewer steps, faster reaction times (e.g., MAOS) |
Exploration of Untapped Biological Targets for Pyrrolidinone Scaffolds
The pyrrolidinone moiety is a versatile scaffold that has been shown to interact with a diverse range of biological targets, including enzymes and receptors. nih.govrsc.org However, the full therapeutic potential of 2-[(3R)-5-oxopyrrolidin-3-yl]acetic acid remains largely unexplored. Future research should focus on systematically screening this compound and its derivatives against a wide panel of biological targets to uncover novel therapeutic applications.
Potential untapped target classes for exploration include:
Enzymes:
Kinases: Many pyrrolidinone-containing molecules have shown activity as kinase inhibitors, a critical class of targets in oncology and inflammatory diseases.
Proteases: The pyrrolidinone scaffold can mimic peptide bonds, making it a suitable starting point for the design of protease inhibitors.
Epigenetic Targets: Enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) and methyltransferases, represent a promising area for new drug discovery. nih.gov
Metabolic Enzymes: Targeting enzymes involved in metabolic pathways is a key strategy for diseases like diabetes and cancer. Pyrrolidinone derivatives have already shown promise as inhibitors of enzymes like α-glucosidase and aldose reductase. nih.govnih.gov
Receptors:
G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors, GPCRs are major drug targets. The three-dimensional nature of the pyrrolidinone scaffold makes it well-suited for interacting with the binding pockets of these receptors.
Ion Channels: Modulators of ion channels are important for treating a range of neurological and cardiovascular disorders.
Protein-Protein Interactions (PPIs): The development of small molecules that can disrupt PPIs is a challenging but highly rewarding area of drug discovery. The functionalized pyrrolidinone core could serve as a scaffold for designing effective PPI inhibitors.
A summary of known and potential biological targets for pyrrolidinone scaffolds is provided in Table 2.
| Target Class | Known Pyrrolidinone Targets | Potential Untapped Targets |
| Enzymes | α-Glucosidase, Aldose Reductase, HDAC2, Penicillin-Binding Proteins, α-Amylase, DPP-IV, Autotaxin | Kinases, Proteases, Methyltransferases, Ligases |
| Receptors | CXCR4 Chemokine Receptor | Various GPCRs, Ion Channels, Nuclear Receptors |
| Other | - | Protein-Protein Interaction Interfaces |
Rational Design of Next-Generation Pyrrolidinone-Based Chemical Probes and Tools
To facilitate the exploration of its biological functions, this compound can be rationally designed into a variety of chemical probes. These molecular tools are invaluable for identifying biological targets, elucidating mechanisms of action, and visualizing biological processes. purdue.edu
Future directions in this area include the development of:
Activity-Based Probes (ABPs): These probes are designed to covalently label a specific class of enzymes in an activity-dependent manner. An ABP based on the this compound scaffold could be used to identify its enzymatic targets in complex biological systems. nih.gov
Fluorescent Probes: By attaching a fluorophore to the pyrrolidinone core, researchers can create probes for fluorescence microscopy and other imaging applications. acs.org These probes would allow for the visualization of the compound's subcellular localization and its interaction with biological targets in real-time.
Photoaffinity Probes: These probes incorporate a photoreactive group (e.g., benzophenone (B1666685) or diazirine) that, upon UV irradiation, forms a covalent bond with nearby interacting proteins. rsc.orgnih.govnih.gov This technique is particularly useful for identifying non-covalent binding partners.
"Clickable" Probes: The incorporation of a "clickable" functional group, such as an alkyne or an azide (B81097), allows for the facile attachment of various reporter tags (e.g., biotin (B1667282) for affinity purification or a fluorophore for imaging) via click chemistry. nih.govnih.govfrontiersin.org This modular approach provides significant flexibility in the design of chemical biology experiments.
The general design of such chemical probes is illustrated in Table 3.
| Probe Type | Key Features | Application |
| Activity-Based Probe | Reactive "warhead" for covalent modification | Target identification and enzyme activity profiling |
| Fluorescent Probe | Covalently attached fluorophore | Cellular imaging and localization studies |
| Photoaffinity Probe | Photoreactive group (e.g., diazirine) | Identification of binding partners (covalent and non-covalent) |
| Clickable Probe | Bioorthogonal handle (e.g., alkyne, azide) | Modular labeling for various downstream applications |
Integration with Computational and Artificial Intelligence-Driven Drug Discovery
The integration of computational methods and artificial intelligence (AI) will be instrumental in accelerating the discovery and development of novel therapeutics based on the this compound scaffold. These in silico approaches can significantly reduce the time and cost associated with traditional drug discovery pipelines.
Future research should leverage:
Molecular Docking and Virtual Screening: These computational techniques can be used to predict the binding affinity of this compound and its virtual library of derivatives against a vast number of protein targets. This can help prioritize compounds for synthesis and biological testing.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the compound when bound to its target, helping to understand the stability of the complex and the key interactions involved.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of pyrrolidinone derivatives with their biological activity, guiding the design of more potent and selective compounds. nih.govresearchgate.net
De Novo Design with AI: Generative AI models can be trained on existing chemical and biological data to design entirely new pyrrolidinone-based molecules with desired properties, such as high binding affinity for a specific target and favorable pharmacokinetic profiles.
Role in Understanding Fundamental Biological Processes (excluding human clinical applications)
Beyond its potential as a therapeutic agent, this compound and its derivatives can serve as valuable tools to probe fundamental biological processes. By identifying the specific cellular pathways and molecular interactions that are modulated by this compound, researchers can gain a deeper understanding of complex biological systems.
For example, if a derivative of this compound is found to selectively inhibit a particular enzyme, it can be used to study the physiological role of that enzyme in cellular signaling, metabolism, or gene regulation. The development of highly selective chemical probes based on this scaffold will be crucial for such investigations, allowing for the precise perturbation of biological systems and the subsequent observation of the effects. This knowledge can, in turn, inform our understanding of disease pathogenesis and reveal new opportunities for therapeutic intervention.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-[(3R)-5-oxopyrrolidin-3-yl]acetic acid, and how do reaction conditions influence stereochemical purity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization of γ-lactam precursors followed by regioselective alkylation. Key steps include:
- Chiral Pool Strategy : Use (R)-configured starting materials to preserve stereochemistry during pyrrolidinone ring formation .
- Reagent Optimization : Employ catalysts like Pd/C for hydrogenation or chiral auxiliaries (e.g., Evans’ oxazolidinones) to minimize racemization .
- Purification : Reverse-phase HPLC or chiral chromatography is critical to achieve >95% enantiomeric excess (ee) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- Spectroscopic Analysis : - and -NMR to confirm the pyrrolidinone ring and acetic acid side chain. Key signals include δ ~2.5–3.5 ppm (CHCOO) and δ ~4.2 ppm (C3-H) .
- X-ray Crystallography : Resolve stereochemistry at C3 and confirm the 5-oxo-pyrrolidine core .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (CHNO) and rule out impurities .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (classified as Category 2 for eye irritation) .
- Ventilation : Use fume hoods to prevent inhalation of aerosols (H335 hazard: respiratory irritation) .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels .
Advanced Research Questions
Q. How can computational modeling predict the biological targets of this compound?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to simulate interactions with enzymes (e.g., metalloproteases) or receptors. Focus on the 5-oxo-pyrrolidine moiety’s hydrogen-bonding potential .
- MD Simulations : Assess binding stability over 100-ns trajectories to identify key residues (e.g., Zn coordination in MMP-3) .
- SAR Analysis : Compare analogs (e.g., fluorophenyl or pyridyl derivatives) to map pharmacophore regions .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Batch Reproducibility : Verify synthesis protocols across labs to rule out stereochemical variability (e.g., C3-R vs. C3-S impurities) .
- Assay Standardization : Use isogenic cell lines and control compounds (e.g., known MMP inhibitors) to normalize IC measurements .
- Metabolic Stability Tests : Incubate with liver microsomes to assess if rapid degradation explains inconsistent in vivo efficacy .
Q. How can researchers leverage this compound as a chiral building block for complex heterocycles?
- Methodological Answer :
- Cross-Coupling Reactions : Suzuki-Miyaura coupling to introduce aryl groups at the pyrrolidine N-position, enhancing π-π stacking in target molecules .
- Ring-Opening Functionalization : React with Grignard reagents to generate β-amino alcohols for peptidomimetic scaffolds .
- Solid-Phase Synthesis : Immobilize via the carboxylic acid group for iterative peptide chain elongation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
